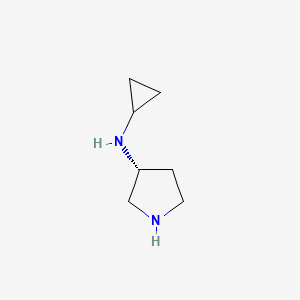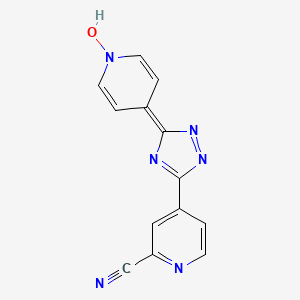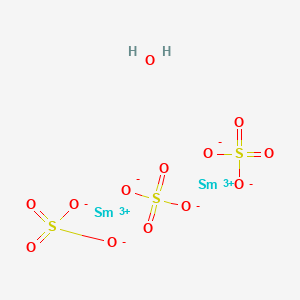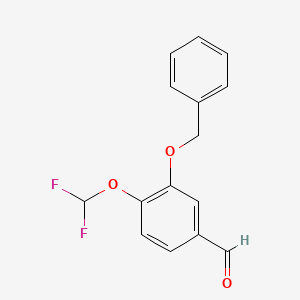
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde
Übersicht
Beschreibung
3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C15H12F2O3 and its molecular weight is 278.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Quantum Chemical Studies A detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone, a compound structurally related to 3-(Benzyloxy)-4-(difluoromethoxy)benzaldehyde, highlights its applications in understanding molecular structure and interactions. Quantum chemical calculations, including DFT, NBO analysis, and nonlinear optical (NLO) behavior investigation, provide insights into its molecular interactions, charge transfer, and potential applications in materials science (Kumar et al., 2013).
Synthesis and Characterization of Novel Compounds Research on the synthesis and spectroscopic characterization of diazodibenzyloxy pyrazolines from chalcones, which include the benzyloxy moiety, contributes to the development of new compounds with potential applications in various fields including materials science and pharmaceuticals (Samad et al., 2015).
Antioxidant Activity and Physicochemical Properties The study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, involving compounds with benzyloxy groups, emphasizes the importance of understanding their antioxidant activities and physicochemical properties. Such research has implications for drug development and the design of compounds with beneficial health effects (Yüksek et al., 2015).
Photocatalytic Applications Investigations into the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride highlight potential environmental applications. Such studies contribute to the development of greener and more sustainable chemical processes (Lima et al., 2017).
Catalysis and Organic Synthesis Research on the deoxyfluorination of benzaldehydes at room temperature showcases the development of novel methodologies in organic synthesis, with potential applications in the synthesis of complex molecules and pharmaceuticals (Melvin et al., 2019).
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVTWVXASGBUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
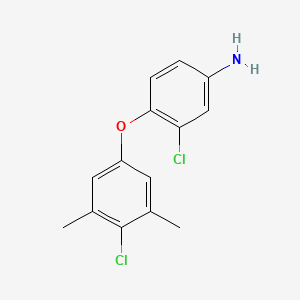
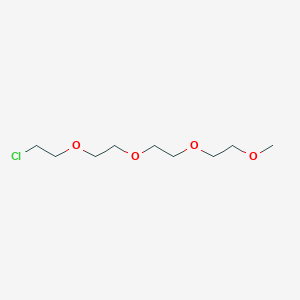
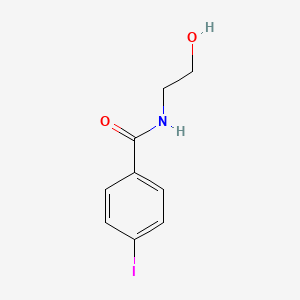
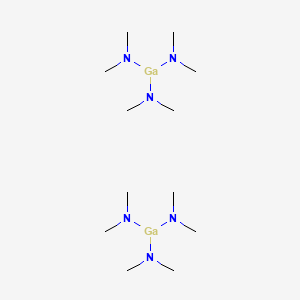

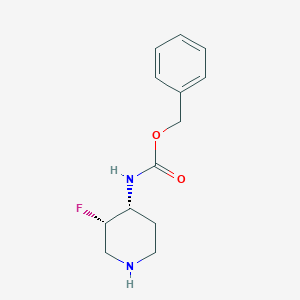
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

